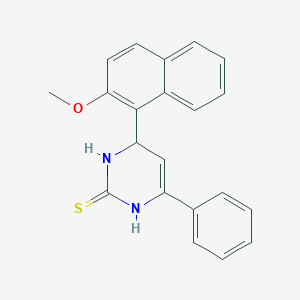

4-(2-methoxynaphthalen-1-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione

Description

Properties

IUPAC Name |

4-(2-methoxynaphthalen-1-yl)-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2OS/c1-24-19-12-11-14-7-5-6-10-16(14)20(19)18-13-17(22-21(25)23-18)15-8-3-2-4-9-15/h2-13,18H,1H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTZLJFTNJFRRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C3C=C(NC(=S)N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxynaphthalen-1-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione typically involves multi-step reactions. One common method includes the condensation of 2-methoxynaphthalene with appropriate aldehydes and amines under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, with catalysts such as p-toluenesulfonic acid or sodium ethoxide to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxynaphthalen-1-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the naphthalene or phenyl rings, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenated solvents and nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced tetrahydropyrimidines, and various substituted derivatives.

Scientific Research Applications

4-(2-methoxynaphthalen-1-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-(2-methoxynaphthalen-1-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Structural Comparison

Key structural variations among dihydropyrimidine derivatives arise from substituents at positions 4 and 6, as well as modifications to the thione/thiol group. Below is a comparison of substituents and molecular weights:

Key Observations :

- The naphthalene group in the target compound increases molecular weight and hydrophobicity compared to analogs with phenyl or thiophene substituents.

Physicochemical Properties

Melting points and solubility vary with substituent bulk and polarity:

Key Observations :

- The naphthalene group in the target compound may reduce solubility in polar solvents compared to analogs with methoxy or acetyl groups.

Crystallographic Analysis

Crystal structures of dihydropyrimidines often reveal puckered tetrahydropyrimidine rings:

- 5-Acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione: Exhibits a non-planar ring with puckering parameters influenced by the acetyl group .

- General Trends : Bulky substituents (e.g., naphthalene) may increase ring distortion, affecting molecular packing and stability.

The target compound’s structure, if solved using SHELX software , would likely show distinct puckering compared to smaller analogs.

Biological Activity

The compound 4-(2-methoxynaphthalen-1-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione is a member of the tetrahydropyrimidine family, which has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 306.42 g/mol. The structure features a tetrahydropyrimidine ring substituted with a methoxy-naphthalene and a phenyl group. The thione functional group is significant for its reactivity and potential biological interactions.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit notable antioxidant properties. The presence of the thione group can enhance the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. A study on related tetrahydropyrimidines demonstrated their capacity to inhibit lipid peroxidation, suggesting that this compound may also possess similar protective effects against oxidative damage .

Cytotoxicity and Anticancer Potential

Preliminary studies have indicated that tetrahydropyrimidine derivatives can induce apoptosis in cancer cells. The compound's ability to modulate cell cycle progression and promote programmed cell death has been observed in several cancer cell lines . For instance, derivatives similar to this compound have shown promise in targeting cancer pathways involving Bcl-2 family proteins .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the antioxidant properties of tetrahydropyrimidines; found significant inhibition of lipid peroxidation. |

| Study 2 | Examined antimicrobial activity against gram-positive and gram-negative bacteria; compounds showed varying degrees of effectiveness. |

| Study 3 | Assessed cytotoxic effects on breast cancer cell lines; demonstrated induction of apoptosis through caspase activation. |

The biological activity of this compound may involve several mechanisms:

- Free Radical Scavenging : The thione group may donate electrons to free radicals, neutralizing them.

- Membrane Disruption : Interaction with microbial membranes leading to increased permeability.

- Apoptotic Pathway Activation : Induction of intrinsic apoptotic pathways through modulation of Bcl-2 family proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.